Fluorescein-PEG3-Amine
Overview
Description
Fluorescein-PEG3-Amine is a compound that combines fluorescein, a widely used fluorescent dye, with a polyethylene glycol (PEG) spacer and an amine group. This combination enhances the solubility of fluorescein in aqueous media and reduces steric hindrance during binding. The compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Mechanism of Action
Target of Action
Fluorescein-PEG3-Amine is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins with reactive amine groups . These proteins are usually lysine residues, which are relatively abundant in mammalian proteins .
Mode of Action
This compound interacts with its targets through the free amine group it contains . This free amine group can react with carboxylic acid, activated N-hydroxysuccinimide (NHS) ester, and carbonyl compounds such as ketones and aldehydes . The interaction results in the formation of PROTAC molecules, which are capable of selectively degrading target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein degradation . By forming PROTAC molecules, this compound leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process can affect various biochemical pathways depending on the specific proteins targeted.
Pharmacokinetics
It is known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media . This property could potentially enhance the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets for degradation. By selectively degrading target proteins, this compound can influence various cellular processes and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the free amine group in this compound . Additionally, the presence of reactive compounds such as carboxylic acids, activated NHS esters, and carbonyl compounds can influence the formation of PROTAC molecules .
Biochemical Analysis
Biochemical Properties
Fluorescein-PEG3-Amine interacts with various biomolecules in its role as a PROTAC linker . It contains a free amine group, which can react with carboxylic acid, activated NHS ester, carbonyl (ketone, aldehyde), etc . This interaction is crucial for the formation of PROTACs .
Cellular Effects
The exact cellular effects of this compound are not fully understood. As a PROTAC linker, it plays a significant role in protein degradation . This process can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates this connection, enabling the selective degradation of target proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. As a component of PROTACs, its effects would likely be tied to the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. As a component of PROTACs, it may interact with enzymes or cofactors involved in protein degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. As a component of PROTACs, it may interact with transporters or binding proteins involved in protein degradation .
Subcellular Localization
The subcellular localization of this compound is not well-documented. As a component of PROTACs, it may be directed to specific compartments or organelles involved in protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG3-Amine typically involves the conjugation of fluorescein with a PEG spacer and an amine group. The process begins with the activation of fluorescein, followed by the attachment of the PEG spacer through a series of ethylene glycol units.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-PEG3-Amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.
Oxidation and Reduction Reactions: The fluorescein moiety can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Carboxylic Acids and NHS Esters: These reagents are commonly used to react with the amine group to form stable amide bonds.
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents due to their ability to dissolve both the reactants and the product.
Major Products: The primary products of these reactions are amide-linked conjugates, which retain the fluorescent properties of fluorescein while gaining the functional benefits of the attached molecules .
Scientific Research Applications
Fluorescein-PEG3-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting various chemical substances and studying reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the design of PROTACs for targeted protein degradation.
Industry: Applied in the manufacturing of fluorescent dyes and sensors for various industrial processes.
Comparison with Similar Compounds
Fluorescein-PEG3-Amine can be compared with other similar compounds, such as:
Fluorescein-PEG4-Amine: Similar to this compound but with an additional ethylene glycol unit, providing slightly different solubility and steric properties.
Fluorescein-PEG2-Amine: Contains one less ethylene glycol unit, resulting in different solubility and binding characteristics.
Fluorescein-PEG3-Azide: Features an azide group instead of an amine, which can be used in click chemistry reactions.
This compound is unique due to its balanced combination of solubility, steric properties, and reactivity, making it a versatile tool in various scientific and industrial applications .
Properties
IUPAC Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJRQGZXMBEAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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